molecular formula C11H17F3N4OS B6723616 N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine

N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B6723616
M. Wt: 310.34 g/mol
InChI Key: USDUPGRRIPETLE-UHFFFAOYSA-N
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Description

N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine is a compound that features a piperidine ring, a trifluoromethyl group, and a thiadiazole ring

Properties

IUPAC Name

N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F3N4OS/c1-19-7-10(2-4-15-5-3-10)6-16-9-18-17-8(20-9)11(12,13)14/h15H,2-7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDUPGRRIPETLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCNCC1)CNC2=NN=C(S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxymethyl Group: This step involves the alkylation of the piperidine ring with methoxymethyl chloride under basic conditions.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through cyclization reactions involving thiosemicarbazide and appropriate electrophiles.

    Coupling of the Piperidine and Thiadiazole Rings: The final step involves coupling the piperidine and thiadiazole rings through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.

Scientific Research Applications

N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Biological Research: It is used in studies investigating its effects on various biological pathways and targets.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidinones and spiropiperidines.

    Thiadiazole Derivatives: Compounds containing the thiadiazole ring, such as thiosemicarbazides and thiadiazole-based drugs.

Uniqueness

N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine is unique due to its combination of a piperidine ring, a trifluoromethyl group, and a thiadiazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

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